molecular formula C29H30O13 B1665944 Amarogentin CAS No. 21018-84-8

Amarogentin

Cat. No. B1665944
CAS RN: 21018-84-8
M. Wt: 586.5 g/mol
InChI Key: JDMGEYUDOKCUKA-PCNNGFATSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amarogentin is a chemical compound found in gentian (Gentiana lutea) or in Swertia chirata . It is one of the most bitter natural compounds known and is used as a scientific basis for measuring bitterness .


Synthesis Analysis

Amarogentin exhibits nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and in primary cortical neuron cells . It has been found to show the remarkable induction of phosphorylation of the insulin receptor (INSR) and protein kinase B (AKT) .


Molecular Structure Analysis

The molecular formula of Amarogentin is C29H30O13 . Its average mass is 586.541 Da and its monoisotopic mass is 586.168640 Da .


Chemical Reactions Analysis

Amarogentin has been found to activate the bitter taste receptor TAS2R50 in humans . It also exhibits nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and in primary cortical neuron cells .


Physical And Chemical Properties Analysis

Amarogentin has a density of 1.6±0.1 g/cm3 . Its boiling point is 928.5±65.0 °C at 760 mmHg . The molar refractivity is 141.5±0.4 cm3 .

Scientific Research Applications

Anticancer Properties

Amarogentin has shown potential in cancer therapy. Studies reveal its role in preventing liver carcinogenesis by inducing apoptosis and cell cycle arrest. It acts by modulating the G1/S checkpoint and affects various cellular mechanisms including p53, cyclinD1, and others (Pal et al., 2012). Another study suggests amarogentin's efficacy in inhibiting liver cancer cell angiogenesis after insufficient radiofrequency ablation by impacting stemness and the p53-dependent VEGFA/Dll4/Notch1 pathway (Yongchuan Zhang et al., 2020). Amarogentin also demonstrates activity in inhibiting the growth of human gastric cancer cells and xenograft mice models, mediated through apoptosis induction, G2/M cell cycle arrest, and downregulation of PI3K/Akt/m-TOR signaling pathways (Zhao et al., 2016).

Hepatoprotective Effects

Amarogentin has hepatoprotective effects, particularly in combating liver fibrosis. It demonstrates protective effects against carbon tetrachloride-induced liver fibrosis in mice, possibly due to its antioxidative properties and the suppression of the mitogen-activated protein kinase signaling pathway (Zhang et al., 2017). Another study using metabonomics technology identified the hepatoprotective mechanism of amarogentin, which might be related to pathways of amino acids and fatty acid metabolism (Zhang et al., 2018).

Antidiabetic Activity

Amarogentin exhibits antidiabetic properties. It attenuates hyperglycemia in type 1 diabetic rats and improves insulin sensitivity in type 2 diabetic rats. Its mechanism involves altering the expression of glucose transporter 4 (GLUT4) and phosphoenolpyruvate carboxykinase (PEPCK) in skeletal muscle and liver (Niu et al., 2016).

Neuroprotect

ive and Antiaging EffectsAmarogentin has shown potential in neuroprotection and antiaging. It enhances nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and primary cortical neuron cells. The mechanism involves the induction of phosphorylation of the insulin receptor and downstream signaling pathways, suggesting its potential for treating neurodegenerative diseases (Cheng et al., 2021). Furthermore, amarogentin extends the replicative lifespan of yeast, potentially through antioxidative stress mechanisms, and could be a candidate molecule for antiaging therapies (Disasa et al., 2020).

Safety And Hazards

Amarogentin should be handled with care to avoid dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Personal protective equipment and chemical impermeable gloves should be worn when handling Amarogentin .

Future Directions

Amarogentin exhibits nerve growth factor (NGF)-mimicking and NGF-enhancing activities in PC12 cells and in primary cortical neuron cells . This suggests potential future development as an antidiabetic drug .

properties

IUPAC Name

[(2S,3R,4S,5S,6R)-2-[[(3S,4R,4aS)-4-ethenyl-8-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30O13/c1-2-16-17-6-7-38-26(36)19(17)12-39-28(16)42-29-25(24(35)23(34)21(11-30)40-29)41-27(37)22-18(9-15(32)10-20(22)33)13-4-3-5-14(31)8-13/h2-5,8-10,12,16-17,21,23-25,28-35H,1,6-7,11H2/t16-,17+,21-,23-,24+,25-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOVHQOUSDWAPQ-WTONXPSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1C2CCOC(=O)C2=COC1OC3C(C(C(C(O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C[C@@H]1[C@@H]2CCOC(=O)C2=CO[C@H]1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)C4=C(C=C(C=C4O)O)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501029787
Record name Amarogentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

586.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Amarogentin

CAS RN

21018-84-8
Record name Amarogentin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21018-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amarogentin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021018848
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amarogentin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501029787
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(2S,3R,4S,5S,6R)-2-[[(4aS,5R,6S)-5-ethenyl-1-oxo-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] 2,4-dihydroxy-6-(3-hydroxyphenyl)benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMAROGENTIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L82GT5I0W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amarogentin
Reactant of Route 2
Amarogentin
Reactant of Route 3
Amarogentin
Reactant of Route 4
Amarogentin
Reactant of Route 5
Amarogentin
Reactant of Route 6
Amarogentin

Citations

For This Compound
2,020
Citations
S Medda, S Mukhopadhyay… - Journal of Antimicrobial …, 1999 - academic.oup.com
… The novelty of amarogentin (Figure 1), a glycoside isolated … The antileishmanial activity of amarogentin originates from its … In this paper, we describe the effective use of amarogentin as …
Number of citations: 157 academic.oup.com
K Patel, V Kumar, A Verma, M Rahman… - Recent patents on …, 2019 - ingentaconnect.com
… potential of amarogentin. For better understanding of various aspects of amarogentin, we have … Further data related to various patents on amarogentin have also been discussed in this …
Number of citations: 28 www.ingentaconnect.com
S Ray, HK Majumder, AK Chakravarty… - Journal of natural …, 1996 - ACS Publications
… glycosides: amarogentin (1), amaroswerin (2), and sweroside (3). Amarogentin is a potent … Herein we report the inhibitory activity of the secoiridoid glycoside, amarogentin (1), on DNA …
Number of citations: 148 pubs.acs.org
D Pal, S Sur, S Mandal, A Das, A Roy, S Das… - …, 2012 - academic.oup.com
… and chemotherapeutic actions of amarogentin were evaluated in … amarogentin-treated mice. Reduction in proliferation and increase in apoptosis frequency were evident in amarogentin-…
Number of citations: 73 academic.oup.com
M Keil, B Härtle, A Guillaume, M Psiorz - Planta medica, 2000 - thieme-connect.com
… relative amarogentin content compared to 3 % (w/v) sucrose. No change in amarogentin content was observed upon addition of elicitors, putative precursors of amarogentin biosynthesis…
Number of citations: 64 www.thieme-connect.com
P Kar, V Kumar, B Vellingiri, A Sen… - Journal of …, 2022 - Taylor & Francis
The coronavirus disease 2019 (COVID-19) pandemic, caused by the novel severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), presents an unprecedented challenge to …
Number of citations: 35 www.tandfonline.com
M Behrens, A Brockhoff, C Batram, C Kuhn… - Journal of Agricultural …, 2009 - ACS Publications
Bitterness perception in mammals is mediated through activation of dedicated bitter taste receptors located in the oral cavity. Genomic analyses revealed the existence of orthologous …
Number of citations: 94 pubs.acs.org
P Saha, S Mandal, A Das, S Das - Cancer letters, 2006 - Elsevier
Swertia chirata, is a bitter plant, used in the Indian system of medicine (Ayurveda) for various human ailments. Our laboratory was the first to report the chemopreventive effect of this …
Number of citations: 66 www.sciencedirect.com
D Disasa, L Cheng, M Manzoor, Q Liu… - … medicine and cellular …, 2020 - hindawi.com
… of the amarogentin. These results indicated that antioxidative stress play an important role for antiaging and neuroprotection of amarogentin. Interestingly, amarogentin exhibited …
Number of citations: 23 www.hindawi.com
K Patel, DK Patel - Current Bioactive Compounds, 2020 - ingentaconnect.com
… of biomarker are Amarogentin, Vasicine… Amarogentin in this review. Ethnomedicinal uses, pharmacological activities, phytochemical aspects and modern analytical tools of amarogentin …
Number of citations: 7 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.